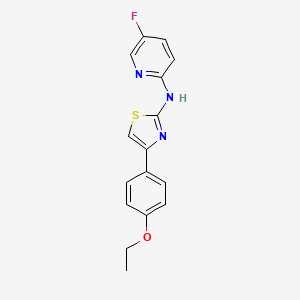

4-(4-ethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-ethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research.

Applications De Recherche Scientifique

Novel Synthesis and Structural Insights

Research has led to the synthesis of various thiazole derivatives, showcasing their diverse applications in scientific research. For instance, the study by El-Emam et al. (2020) presents the synthesis and crystallographic analysis of adamantane-1,3,4-thiadiazole hybrids, providing insights into noncovalent interactions crucial for molecular design (El-Emam et al., 2020). Similarly, the work by Driscoll et al. (2010) discusses a spiro-linked molecule acting as a secondary absorber in solid-state excitonic solar cells, indicating the potential of thiazole compounds in enhancing solar cell efficiency (Driscoll et al., 2010).

Antimicrobial and Anticancer Activities

Thiazole derivatives have shown promising results in antimicrobial and anticancer activities. Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives, demonstrating good to moderate anticancer activity against various human cancer cell lines (Yakantham et al., 2019). Furthermore, Böck et al. (2021) focused on the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, revealing different protonation sites and hydrogen bonding patterns that could influence biological activity (Böck et al., 2021).

Photophysical Properties and Applications

The research by Witalewska et al. (2019) on N-ethoxycarbonylpyrene- and perylene thioamides used as building blocks for fluorescent dyes highlights the importance of thiazole derivatives in developing photophysical tools. These compounds exhibit solvatochromism and potential for applications in fluorescence-based technologies (Witalewska et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives and thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets leading to various biological activities .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways .

Pharmacokinetics

A similar compound was found to have satisfactory drug-like characteristics and adme properties .

Result of Action

Similar compounds have been found to exhibit various biological activities .

Action Environment

Environmental factors such as ph, temperature, and presence of other molecules can generally influence the action of similar compounds .

Propriétés

IUPAC Name |

4-(4-ethoxyphenyl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS/c1-2-21-13-6-3-11(4-7-13)14-10-22-16(19-14)20-15-8-5-12(17)9-18-15/h3-10H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHUYPBCTUWBCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-N-(5-fluoropyridin-2-yl)thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)

![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)

![1-(4-Fluorophenyl)-3-[5-[(4-fluorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2960704.png)